molecular formula C9H15N3 B1391475 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine CAS No. 933735-18-3

2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine

Cat. No. B1391475
CAS RN: 933735-18-3
M. Wt: 165.24 g/mol
InChI Key: OOPUPYCUQJHUPK-UHFFFAOYSA-N
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Description

2-(N,N-Dimethylamino)-2-(pyridin-4-yl)ethylamine (abbreviated as DMAPEA) is an organic compound that belongs to the class of heterocyclic amines. It is a colorless, odorless and crystalline solid that is soluble in water, alcohol and other organic solvents. DMAPEA is a versatile reagent used in organic synthesis and has been widely used in a variety of scientific research applications.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of N,N-Dimethyltryptamine Derivative : Utilized in the synthesis of complex compounds, such as N,N-Dimethyl-2-{5-[(3-amino-1,2,4-oxdiazol-5-yl)methyl]-1H-indol-3-yl}ethylamine, through a series of reactions involving 4-chlorobutanol, chloro-chromic acid pyridine salt, and dimethylamine (Li De-chen, 2002).

  • In Antitumor Agents : N,N-Dimethyl-2-(pyridin-4-yl)ethylamine derivatives have been synthesized and evaluated for their in vitro cytotoxicity against cancer cell lines, showing potential as antitumor agents (Qin et al., 2014).

Chemistry and Materials Science

  • Corrosion Inhibition : Cadmium(II) Schiff base complexes containing N,N-dimethyl-N′-(1-pyridin-2-yl-ethylidene)-ethane-1,2-diamine have been synthesized, exhibiting corrosion inhibition properties on mild steel in acidic environments (Das et al., 2017).

  • Catalysis : The compound has been used in the context of acylation of inert alcohols, serving as a recyclable catalyst in the acylation process (Liu et al., 2014).

Biochemistry and Pharmacology

  • DNA Interaction : Studies on phleomycin amplifiers such as N,N-dimethyl-2-[(pyridin-4-yl)thio]ethylamine have shown that these compounds can bind strongly to DNA, indicating a potential role in anticancer drug amplification (Strekowski et al., 1986).

  • Fluoroionophores Development : Derivatives of N,N-dimethyl-2-(pyridin-4-yl)ethylamine have been developed as fluoroionophores, capable of chelating metal cations such as Zn+2 and Cd+2, useful in cellular metal staining (Hong et al., 2012).

properties

IUPAC Name

N,N-dimethyl-1-pyridin-4-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12(2)9(7-10)8-3-5-11-6-4-8/h3-6,9H,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPUPYCUQJHUPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine
Reactant of Route 2
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine
Reactant of Route 3
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine
Reactant of Route 4
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine
Reactant of Route 5
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine
Reactant of Route 6
2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine

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